Tris(2-methoxyethyl) phosphate
Description
Structure
3D Structure
Properties
CAS No. |
6163-73-1 |
|---|---|
Molecular Formula |
C9H21O7P |
Molecular Weight |
272.23 g/mol |
IUPAC Name |
tris(2-methoxyethyl) phosphate |
InChI |
InChI=1S/C9H21O7P/c1-11-4-7-14-17(10,15-8-5-12-2)16-9-6-13-3/h4-9H2,1-3H3 |
InChI Key |
QLNUSZCPEUTHBS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOP(=O)(OCCOC)OCCOC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Aspects of Formation
Established Synthetic Pathways for Organophosphate Esters
The synthesis of Tris(2-methoxyethyl) phosphate (B84403), like other trialkyl phosphates, predominantly relies on well-established methods in organophosphorus chemistry. The most common and industrially significant pathway involves the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol, in this case, 2-methoxyethanol (B45455).
This reaction is a successive nucleophilic substitution where the oxygen atom of the alcohol attacks the electrophilic phosphorus center, displacing a chloride ion. The process is repeated three times to form the tri-substituted phosphate ester. A key by-product of this reaction is hydrogen chloride (HCl). google.comgoogle.com To drive the reaction to completion and to prevent acid-catalyzed side reactions, a base such as pyridine (B92270) or a tertiary amine is typically added to act as an HCl scavenger. pearson.commasterorganicchemistry.com
Another established, though less direct, method is transesterification. This involves reacting a different trialkyl or triaryl phosphite (B83602) with 2-methoxyethanol in the presence of a basic catalyst. google.com This equilibrium-driven process can be used to produce the desired phosphate ester by removing the more volatile alcohol by-product.
A third route, analogous to the synthesis of other organophosphates like Tris(2-chloroethyl) phosphate, involves the reaction of phosphorus oxychloride with an epoxide, in this case, 2-methyloxirane (propylene oxide) is used for a similar compound, suggesting ethylene (B1197577) oxide could be a reactant for related structures. nih.govprepchem.com This method avoids the co-production of HCl.
| Synthetic Pathway | Reactants | Key By-products | Catalyst/Conditions |
|---|---|---|---|
| Alcoholysis of Phosphorus Oxychloride | Phosphorus oxychloride, 2-Methoxyethanol | Hydrogen chloride (HCl) | Often requires a base (e.g., pyridine) to neutralize HCl |
| Transesterification | A different triaryl or trialkyl phosphite, 2-Methoxyethanol | The alcohol or phenol (B47542) from the starting phosphite | Requires a basic catalyst |
| Reaction with Epoxide (Analogous) | Phosphorus oxychloride, Ethylene Oxide | None (direct addition) | Typically requires a catalyst (e.g., Lewis acid) |
Exploration of Novel Synthetic Routes for Tris(2-methoxyethyl) Phosphate
While the fundamental synthesis of this compound relies on the classical methods described above, research into novel synthetic strategies for organophosphates is ongoing. For this specific compound, "novelty" is more frequently associated with process optimization rather than the discovery of entirely new reaction pathways. Enhancements in industrial synthesis focus on improving yield, purity, and environmental footprint.
Innovations often lie in the purification stages. For example, industrial processes for analogous compounds like Tris(butoxyethyl)phosphate involve sophisticated washing and distillation steps to remove impurities. google.com These include multi-stage countercurrent extraction with alkaline solutions to neutralize residual acidity and remove partially esterified by-products, followed by vacuum distillation to remove unreacted alcohol and water. google.com Such process improvements, while not new chemistry, are crucial for producing high-purity material and can be considered a practical form of synthetic route optimization.
Characterization of Reaction Intermediates and By-products
The formation of this compound from phosphorus oxychloride and 2-methoxyethanol proceeds through a stepwise mechanism, involving distinct reaction intermediates. As each molecule of 2-methoxyethanol reacts, a chloride is displaced, leading to the sequential formation of a dichlorophosphate (B8581778) and then a monochlorophosphate intermediate before the final product is formed.
The primary intermediates in this reaction are:
2-Methoxyethyl phosphorodichloridate (C₃H₇Cl₂O₃P)
Bis(2-methoxyethyl) phosphorochloridate (C₆H₁₄ClO₅P)
These intermediates are highly reactive and are typically not isolated during the synthesis of the final triester.
The main by-product of the reaction is hydrogen chloride (HCl) , which is generated at each step of the substitution. If the reaction does not go to completion, the crude product will contain unreacted 2-methoxyethanol and the aforementioned chlorophosphate intermediates. Furthermore, commercial organophosphate products can contain residual amounts of the mono- and di-ester forms as impurities. ecetoc.orggoogle.com
| Compound Type | Specific Compound Name | Role in Synthesis |
|---|---|---|
| Intermediate | 2-Methoxyethyl phosphorodichloridate | Product of the first substitution step |
| Intermediate | Bis(2-methoxyethyl) phosphorochloridate | Product of the second substitution step |
| By-product | Hydrogen Chloride (HCl) | Formed at each substitution step |
| Potential Impurity | Mono(2-methoxyethyl) phosphate | Result of incomplete esterification and subsequent hydrolysis |
| Potential Impurity | Bis(2-methoxyethyl) phosphate | Result of incomplete esterification and subsequent hydrolysis |
Derivatization Strategies and Functional Group Transformations
This compound is a chemically stable compound under normal conditions. nih.gov Its functional group transformations primarily involve the cleavage of its phosphoester (P-O-C) or ether (C-O-C) bonds under specific conditions. These are generally considered degradation pathways rather than synthetic derivatization strategies.
Hydrolysis: The most common transformation is the hydrolysis of the phosphate ester bonds. This reaction can be catalyzed by acid or base and occurs in a stepwise manner. Hydrolysis will cleave the 2-methoxyethyl groups, yielding bis(2-methoxyethyl) phosphate, then mono(2-methoxyethyl) phosphate, and finally phosphoric acid and 2-methoxyethanol. nih.gov The rate of hydrolysis is dependent on pH and temperature. For other organophosphate esters, enzymatic hydrolysis is also a known transformation pathway. ecetoc.org
Thermal Decomposition: When heated to high temperatures, organophosphate esters undergo thermal decomposition. nih.gov Studies on analogous compounds show that this process can involve both P-O and C-O bond cleavage. chemrxiv.orgmdpi.com The decomposition of this compound would likely produce a complex mixture of smaller, volatile phosphorus compounds and organic fragments derived from the methoxyethyl chain. The presence of metals or metal oxides can catalyze this decomposition. chemrxiv.orgescholarship.org
Due to the stability of the phosphate triester and ether linkages, this compound is not typically used as a starting material for further synthetic transformations. Its primary applications leverage its physical properties as a functional fluid, rather than its chemical reactivity as a synthetic intermediate.
Advanced Applications in Functional Materials and Chemical Systems
Investigations in Polymer Science and Engineering
Organophosphate esters are frequently utilized as multifunctional additives in polymer systems, serving as plasticizers, flame retardants, and processing aids. However, specific research detailing the mechanisms and performance of Tris(2-methoxyethyl) phosphate (B84403) in these roles is not extensively documented in publicly accessible literature.
Role in Enhancing Polymer Processability and Performance (e.g., plasticization mechanisms)
The function of a plasticizer is to increase the flexibility and durability of a polymer by embedding itself between the polymer chains, thereby reducing intermolecular forces. For organophosphate esters, this effect is influenced by the chemical structure of the alkyl side chains. While extensive data exists for related compounds like Tris(2-butoxyethyl) phosphate (TBEP) and Tris(2-ethylhexyl) phosphate (TEHP) as effective plasticizers in materials such as PVC, polyurethane, and various rubbers, specific studies detailing the plasticization efficiency, mechanism, and impact on the glass transition temperature (Tg) for Tris(2-methoxyethyl) phosphate are not prominent in the available scientific literature. Its potential as a plasticizer can be inferred from its structure, but empirical data from dedicated studies is required for a thorough assessment.
Development of Advanced Polymeric Materials Utilizing this compound
The development of advanced polymeric materials often involves the incorporation of functional additives to impart specific properties like flame retardancy, thermal stability, or biocompatibility. Phosphorus-containing polymers and additives are of significant interest for creating halogen-free flame-retardant materials and specialty polymers for biomedical applications. vdoc.pub Despite the synthesis of a wide array of phosphorus-containing polymers, specific examples of advanced materials where this compound is a key functional component are not detailed in the reviewed literature.
Electrolyte Formulations for Electrochemical Energy Storage Devices
The performance of lithium-ion batteries is critically dependent on the composition of the electrolyte, which typically consists of a lithium salt dissolved in a mixture of organic carbonates. Additives are often introduced in small quantities to improve safety, extend cycle life, and enhance performance by modifying the electrode-electrolyte interfaces.
Performance Enhancement in Lithium-Ion Battery Systems
Certain organophosphate and phosphite (B83602) compounds, such as Tris(trimethylsilyl) phosphate (TMSP) and Tris(2,2,2-trifluoroethyl) phosphite (TTFP), have been investigated as electrolyte additives. electrochemsci.orgrsc.org These additives can enhance battery performance by scavenging harmful species like HF, forming a stable protective film on the cathode, or improving the thermal stability of the electrolyte. rsc.org However, a review of the scientific literature reveals a lack of studies focused on the use of this compound as an electrolyte additive for lithium-ion batteries. Consequently, there is no available data on its specific impact on key performance metrics such as cycling stability, coulombic efficiency, rate capability, or safety characteristics.
Anode and Cathode Interfacial Chemistry in Phosphate-Based Electrolytes
The chemistry at the interface between the electrodes and the electrolyte is fundamental to the operation and longevity of lithium-ion batteries. On the anode, a stable solid electrolyte interphase (SEI) is necessary to prevent continuous electrolyte decomposition. On the cathode, a stable cathode-electrolyte interphase (CEI) is crucial, especially for high-voltage materials, to suppress parasitic reactions and transition metal dissolution.
While the interfacial chemistry of various phosphorus-based additives has been a subject of intense study, specific research detailing the electrochemical behavior of this compound at anode and cathode surfaces is not available. Studies on related compounds show that they can be electochemically decomposed to form phosphate-containing species that incorporate into the protective interfacial layers. researchgate.net For instance, TMSP has been shown to decompose on the cathode surface to form a stable SEI-like layer. researchgate.net A similar mechanism could be hypothesized for this compound, but without dedicated experimental and computational studies, the precise composition of the resulting interphase and its effectiveness in protecting the electrodes remain unknown.
Ion Solvation Structure and Transport Mechanism Studies
Currently, specific research studies and detailed data focusing on the ion solvation structure and associated transport mechanisms of this compound within functional materials, such as battery electrolytes, are not extensively available in the peer-reviewed scientific literature.
Solid Electrolyte Interphase (SEI) Formation and Stabilization Mechanisms
In-depth investigations into the precise mechanisms by which this compound contributes to the formation and stabilization of the solid electrolyte interphase (SEI) on electrode materials are not readily found in the existing body of scientific publications.
Mechanisms of Flame Retardancy at the Molecular Level
As an organophosphorus compound, this compound is recognized for its flame retardant properties. However, detailed molecular-level studies for this specific ester are not as prevalent as for other halogenated or non-halogenated organophosphates.
Condensed-Phase Activity: Char Formation and Intumescent Behavior
Specific research detailing the condensed-phase flame retardancy mechanisms of this compound, including quantitative data on char formation and its potential role in intumescent systems, is not widely documented in the available scientific literature.
Gas-Phase Inhibition Mechanisms of Combustion
There is a lack of specific studies in the reviewed literature that elucidate the gas-phase inhibition mechanisms of this compound. Research identifying the specific phosphorus-containing radical species generated during its decomposition and their role in quenching flame propagation is not available.
Synergistic Effects with Co-additives in Fire Retardant Systems
This compound is cited as an effective component in synergistic flame retardant blends for materials like flexible polyurethane foam. It is identified as an alkoxy phosphate that can be combined with reactive dialkyl phosphorus-containing mono-hydroxyl-functional compounds to enhance fire resistance. google.com This combination exhibits a synergistic relationship, meaning the blend requires a lower total amount of flame retardant to achieve the same level of effectiveness. google.com Beyond maintaining fire retardancy, these synergistic blends have been noted to unexpectedly improve the physical properties of the foam, such as its compression set. google.com The use of such blends allows for a reduced concentration of the reactive flame retardant component, which helps in preserving the desired mechanical characteristics of the polymer matrix. google.com
Table 1: Synergistic Flame Retardant System with this compound
| Component Class 1 | Component Class 2 | Polymer Matrix | Observed Synergistic Outcome |
| Reactive mono-hydroxyl-functional dialkyl phosphinate | Alkoxy phosphates (e.g., this compound) | Flexible Polyurethane Foam | Maintained flame retardant efficiency with lower total additive; improved physical properties (e.g., compression set). google.com |
Specialized Solvent and Extraction Applications of this compound
This compound is an organophosphate ester, a class of compounds recognized for their versatile applications as flame retardants, plasticizers, and performance additives. wikipedia.org While specific research on the advanced applications of this compound is limited, its chemical structure as a trialkyl phosphate suggests potential utility in specialized solvent and extraction applications, analogous to other well-studied organophosphate esters. wikipedia.orgmdpi.com These compounds are characterized by a central phosphate molecule with alkyl or aromatic substituents, which allows for a wide range of physicochemical properties. wikipedia.org
Fundamental Studies of Solvation Thermodynamics
The solvation thermodynamics of a compound are crucial for understanding its behavior as a solvent. For organophosphate esters (OPEs), these properties are dictated by the nature of the organic substituents attached to the phosphate group. wikipedia.org The presence of ether linkages in the methoxyethyl groups of this compound suggests a moderate polarity and the capacity for hydrogen bonding, which would influence its interaction with various solutes.
While direct thermodynamic data for this compound is not extensively available, studies on related organophosphate compounds provide insight into the expected behavior. The solvation process involves the interaction between the solvent and solute molecules, and for OPEs, the phosphoryl group (P=O) is a key site for coordination with metal ions and other electrophilic species. mdpi.com The thermodynamics of these interactions, including the enthalpy (ΔH) and entropy (ΔS) of solvation, determine the stability of the resulting complexes. For instance, in the extraction of metal ions, the enthalpy of extraction is a critical parameter that can be measured to understand the strength of the interaction between the organophosphate extractant and the metal ion. mdpi.com
The wide variety of substituents in OPEs leads to significant variations in their physical properties, including water solubility. wikipedia.org Tri-esters, such as this compound, are generally hydrophobic, which is a key characteristic for their use in solvent extraction from aqueous solutions. wikipedia.org
Application in Liquid-Liquid Extraction Processes (e.g., metal ion separation)
Organophosphate esters are widely used as extractants in liquid-liquid extraction processes, particularly for the separation of metal ions in hydrometallurgy and nuclear reprocessing. wikipedia.orgmdpi.com Neutral organophosphates, like Tributyl phosphate (TBP), and acidic organophosphates, such as Di(2-ethylhexyl)phosphoric acid (D2EHPA), are common examples. wikipedia.org These compounds typically function by forming stable complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase. mdpi.com
The extraction mechanism for neutral organophosphates is typically solvation, where the oxygen atom of the phosphoryl group coordinates with the metal ion. mdpi.com The efficiency of extraction depends on factors such as the basicity of the phosphoryl group, the steric hindrance of the alkyl groups, and the nature of the diluent used in the organic phase. mdpi.com
While specific studies on this compound for metal extraction are not prominent, its structure suggests it could act as a solvating extractant. The ether oxygens in the methoxyethyl chains could potentially participate in the coordination of metal ions, possibly leading to different selectivity compared to simple alkyl phosphates. The general principle of using organophosphates for the extraction of valuable metals, including rare earth elements, from ores is a well-established industrial practice. wikipedia.org
Table 1: Examples of Organophosphate Esters Used in Metal Ion Extraction
| Organophosphate Ester | Abbreviation | Type | Typical Application |
| Tributyl phosphate | TBP | Neutral | Uranium and Plutonium extraction (PUREX process) |
| Di(2-ethylhexyl)phosphoric acid | D2EHPA | Acidic | Rare earth element separation |
| Trioctylphosphine oxide | TOPO | Neutral | Extraction of various metals |
| Tris(2-ethylhexyl) phosphate | TEHP | Neutral | Used as a plasticizer and solvent in extraction processes |
This table presents examples of commonly used organophosphate esters in metal ion extraction to illustrate the roles this class of compounds can play.
Utilization in Supercritical Fluid Technology
Supercritical fluid technology, particularly using supercritical carbon dioxide (SC-CO₂), is considered a "green" alternative to traditional organic solvents for extraction and other processes. researchgate.netijrpr.com SC-CO₂ is non-toxic, non-flammable, and its solvating power can be tuned by changing the temperature and pressure. ijrpr.com
The application of supercritical fluid technology in the context of organophosphates has been explored primarily for the extraction of these compounds from environmental samples. rsc.org For example, SC-CO₂ has been effectively used to remove organophosphate pesticides from wastewater. researchgate.net This process takes advantage of the solubility of the relatively non-polar organophosphates in supercritical CO₂. researchgate.net
While there is less information on the use of this compound as a co-solvent or modifier in supercritical fluid applications, this is an area of potential interest. The addition of a polar co-solvent (modifier) to SC-CO₂ can significantly enhance its ability to dissolve polar analytes. Given its polar characteristics, this compound could potentially serve as a modifier in specific supercritical fluid applications, although this has not been extensively documented.
Role as an Adjuvant in Formulations (e.g., enhancing permeability in agrochemical delivery)
Adjuvants are substances added to formulations to enhance the efficacy of the active ingredient. google.comlankem.com In agrochemical formulations, adjuvants can improve the performance of pesticides by acting as emulsifiers, dispersants, wetting agents, or penetration enhancers. lankem.com
Phosphate esters are a versatile class of surfactants used in agrochemical formulations. lankem.com They can be designed to have a balance of properties including emulsification, dispersion, and compatibility with electrolytes. lankem.com Aromatic phosphate esters have been identified as effective adjuvants that can significantly enhance the biological activity of agrochemical active ingredients. google.com
While specific data on this compound as an agrochemical adjuvant is scarce, other organophosphate esters are used in this capacity. For example, Tris(2-ethylhexyl) phosphate is used in plant protection products. atamanchemicals.com The role of such compounds can be to act as a solvent for the active ingredient or to improve the spreading and penetration of the formulation on the leaf surface. The physicochemical properties of this compound, such as its solvency and potential surfactant-like behavior, suggest it could be a candidate for use as an adjuvant in specialized formulations.
No Information Available for this compound
Following a comprehensive search for scientific literature and data, there is currently insufficient information available to generate a detailed article on the environmental dynamics and abiotic/biotic transformations of this compound.
The search did not yield specific research findings, data tables, or detailed studies pertaining to the environmental distribution, transport modeling, or degradation pathways of this particular chemical compound. Information on its atmospheric deposition, aquatic transport, soil-water interactions, hydrolysis, and photolysis is not available in the public domain based on the conducted searches.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline for this compound at this time.
Environmental Dynamics and Abiotic/biotic Transformations
Abiotic Degradation Pathways and Kinetics
Oxidation Processes in Environmental Matrices
The abiotic degradation of Tris(2-methoxyethyl) phosphate (B84403) in the environment is significantly influenced by oxidation, particularly through reactions with photochemically generated oxidants like hydroxyl radicals (•OH). In the atmosphere, gas-phase OPEs are susceptible to degradation by •OH, which is a primary determinant of their atmospheric lifetime. copernicus.org
For structurally similar compounds like TBEP, the reaction with •OH radicals is a key removal pathway. copernicus.org Studies on the heterogeneous reaction between OH radicals and TBEP have been used to determine second-order rate constants and estimate atmospheric lifetimes. This data provides a valuable analogue for understanding the potential atmospheric fate of TMEP. The primary mechanism involves the abstraction of a hydrogen atom from the alkyl chains by the hydroxyl radical, initiating a cascade of oxidation reactions. nih.gov In aqueous environments, advanced oxidation processes (AOPs) that generate highly reactive radicals like •OH or sulfate (B86663) radicals (SO₄•⁻) have been shown to effectively degrade persistent OPEs like TCEP. nih.govnih.gov These processes can achieve complete removal of the parent compound, transforming it into various intermediates through mechanisms such as hydroxyl substitution, dealkylation, and oxidation of the side chains. mdpi.comresearchgate.net
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Second-Order Rate Constant (k₂) for reaction with •OH | (4.44 ± 0.45) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 K, Particle-phase | copernicus.org |
| Estimated Particle-Phase Atmospheric Lifetime | ~2.6 days | Assumes an average •OH concentration of 1.5 × 10⁶ molecules cm⁻³ | copernicus.org |
| Estimated Overall Atmospheric Lifetime (gas + particle) | ~1.9 days | Dependent on particle size | copernicus.org |
Biotic Transformation and Bioremediation Strategies
The biological breakdown of TMEP is a critical process that reduces its environmental persistence. This transformation is primarily mediated by microorganisms that can utilize the compound as a source of carbon, phosphorus, or energy through various metabolic pathways.
Microbial Degradation Pathways and Metabolic Products
The microbial degradation of non-halogenated, alkoxy-containing OPEs generally initiates with the enzymatic hydrolysis of the phosphoester bonds. gdut.edu.cnnih.gov This initial cleavage is catalyzed by phosphotriesterases (PTEs) or similar hydrolase enzymes, leading to the stepwise removal of the side chains.
Based on the degradation pathways of analogous compounds like TCEP and TBEP, the biodegradation of TMEP is hypothesized to proceed as follows: gdut.edu.cnacs.orgnih.gov
Initial Hydrolysis: TMEP is first hydrolyzed to Di(2-methoxyethyl) phosphate (DMEP) and one molecule of 2-methoxyethanol (B45455).
Second Hydrolysis: DMEP is further hydrolyzed to Mono(2-methoxyethyl) phosphate (MMEP) and a second molecule of 2-methoxyethanol.
Final Hydrolysis: MMEP is completely mineralized to inorganic phosphate and a third molecule of 2-methoxyethanol.
Side-Chain Degradation: The liberated 2-methoxyethanol is then expected to undergo further microbial degradation.
In addition to hydrolysis, oxidative pathways targeting the ether linkage or terminal methyl group on the side chain may occur, leading to hydroxylated and carboxylated intermediates before complete mineralization. Studies on TCEP have identified a range of oxidized metabolites, including hydroxylated, carboxylated, and aldehyde-containing products, suggesting that oxidation of the side chains is a significant transformation pathway. acs.orgnih.govnih.gov
| Parent Compound | Primary Hydrolysis Product | Secondary Hydrolysis Product | Final Products | Potential Oxidized Intermediates |
|---|---|---|---|---|
| This compound | Di(2-methoxyethyl) phosphate (DMEP) | Mono(2-methoxyethyl) phosphate (MMEP) | Inorganic Phosphate + 2-Methoxyethanol | Hydroxylated and Carboxylated TMEP derivatives |
Identification and Characterization of Degrading Microbial Consortia
Numerous studies have successfully isolated and identified microbial consortia and pure strains capable of degrading various OPEs from contaminated environments such as sewage sludge and industrial wastewater. researchgate.net While specific microorganisms for TMEP degradation have not been reported, research on other OPEs provides a strong indication of the types of microbes that would likely be involved.
Bacterial communities enriched from sludge have shown the ability to degrade non-halogenated OPEs, with phylotypes related to Klebsiella becoming significantly more abundant during the degradation process. gdut.edu.cn For chlorinated OPEs like TCEP, bacterial orders such as Burkholderiales and Rhizobiales have been identified as key players, linked to the enrichment of phosphatase genes. acs.orgnih.gov Pure strains from the genera Achromobacter, Pseudomonas, Bordetella, and Rhizobium have also demonstrated the capability to effectively degrade multiple OPE compounds. researchgate.net Fungal species, particularly white-rot fungi, are also known for their capacity to degrade a wide range of organic pollutants, including OPEs.
| Microorganism (Genus/Order) | OPEs Degraded | Environment Source | Reference |
|---|---|---|---|
| Klebsiella | TBEP, TNBP, TPHP | Sewage Sludge | gdut.edu.cn |
| Burkholderiales | TCEP | Sediment | acs.org |
| Rhizobiales | TCEP | Sediment | acs.orgnih.gov |
| Achromobacter | TDCPP, TBEP | Wastewater | researchgate.net |
| Rhizobium | TDCPP, TBEP | Wastewater | researchgate.net |
| Pseudomonas | Methyl parathion (B1678463), Chlorpyrifos | Agricultural Soil | nih.gov |
Bioavailability and Microbial Uptake Mechanisms
The bioavailability of an organic contaminant, which is the fraction of the total contaminant mass that is available for microbial uptake and degradation, is a key factor controlling its bioremediation potential. nih.gov For OPEs in soil and sediment, bioavailability is governed by their physicochemical properties, such as water solubility and the organic carbon-water (B12546825) partitioning coefficient (Koc), and their interaction with the environmental matrix. nih.gov
Generally, OPEs with lower hydrophobicity (lower log Kow) and weaker sorption to sediment particles are more bioavailable to microorganisms in the aqueous phase. nih.gov The uptake of OPEs by microbial cells is the first step in the degradation process. While the exact mechanisms for TMEP are not elucidated, it is likely that uptake occurs through a combination of passive diffusion across the cell membrane for more hydrophobic compounds and potentially active transport systems for the parent compound or its hydrolyzed, more water-soluble metabolites.
Engineered Bioremediation Approaches for Contaminated Environments
For sites heavily contaminated with TMEP, natural attenuation may be insufficient, necessitating engineered bioremediation strategies to enhance degradation rates. bbau.ac.inresearchgate.net These approaches aim to optimize environmental conditions or augment the microbial population to accelerate the breakdown of the pollutant. koreascience.kr
Bioaugmentation and Biostimulation: Bioaugmentation involves introducing specialized microorganisms or microbial consortia with known OPE-degrading capabilities into the contaminated environment. bbau.ac.in Biostimulation, conversely, involves modifying the environment by adding nutrients (e.g., nitrogen, carbon sources) or electron acceptors (e.g., oxygen) to stimulate the growth and activity of indigenous degrading microorganisms. bbau.ac.in
Bioreactors: For contaminated water or industrial effluents, bioreactors offer a contained environment for treatment. unirioja.es Biocatalytic membrane reactors (BMRs), which immobilize specific OPE-degrading enzymes (like phosphotriesterases) onto membranes, represent an advanced approach. researchgate.netnih.gov This technology prevents enzyme washout, enhances stability, and allows for continuous treatment of contaminated water streams. nih.gov
Genetically Engineered Microorganisms (GEMs): Advances in synthetic biology and genetic engineering offer the potential to create highly efficient microbial strains for bioremediation. nih.govbbau.ac.in For example, bacteria like Pseudomonas putida have been engineered to express multiple pesticide-degrading enzymes simultaneously, creating versatile degraders for complex contamination scenarios. nih.gov Such approaches could be adapted to target TMEP by incorporating genes for potent phosphotriesterases.
| Approach | Description | Potential Application |
|---|---|---|
| Bioaugmentation | Introduction of non-native microorganisms with specific degrading capabilities. | Contaminated soil, groundwater, and industrial sludge. |
| Biostimulation | Addition of nutrients or electron acceptors to stimulate indigenous microbial activity. | In-situ remediation of contaminated soil and aquifers. |
| Biocatalytic Membrane Reactors | Immobilization of purified enzymes (e.g., phosphotriesterases) on membranes for continuous water treatment. | Industrial wastewater treatment, drinking water purification. |
| Genetically Engineered Microorganisms | Use of microbes modified to enhance degradation pathways or express specific enzymes. | Contained bioreactor systems for treating highly contaminated waste streams. |
Analytical Chemistry Methodologies for Comprehensive Characterization
Advanced Chromatographic and Spectrometric Techniques for Detection and Quantification
The detection and quantification of organophosphate esters are predominantly achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile OPEs. Method development begins with optimizing the chromatographic separation and mass spectrometric detection.
A typical GC-MS method for OPEs involves:
Column Selection : A non-polar or medium-polarity capillary column, such as an HP-5MS (30 m × 0.25 mm × 0.25 µm), is commonly used for separation. chromatographyonline.com
Injection Mode : Splitless injection is often employed to maximize the transfer of the analyte to the column, enhancing sensitivity. chromatographyonline.com
Temperature Program : The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) to effectively separate OPEs with different boiling points. chromatographyonline.com
Mass Spectrometry : Electron Impact (EI) is the standard ionization technique. The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. chromatographyonline.com
Method validation is crucial to ensure the reliability of the results. Key validation parameters include:
Linearity : The method should demonstrate a linear response over a specific concentration range, with correlation coefficients (r) typically greater than 0.99. nih.gov
Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For OPEs in water, LODs can range from 0.17 to 1.13 ng·L⁻¹, and in sediments, from 0.02 to 0.32 ng·g⁻¹. tandfonline.com
Accuracy : Assessed by recovery experiments, where samples are spiked with a known amount of the analyte. Recoveries for OPEs are generally expected to be within the 70-120% range. tandfonline.com
Precision : Measured as the relative standard deviation (RSD) of replicate measurements, which should typically be below 20%. nih.govtandfonline.com
Table 1: Typical GC-MS Parameters for Organophosphate Ester Analysis
| Parameter | Typical Condition |
|---|---|
| GC Column | HP-5MS (30 m x 0.32 mm x 0.25 µm) chromatographyonline.com |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) chromatographyonline.com |
| Inlet Temperature | 280 °C chromatographyonline.com |
| Injection Mode | Splitless chromatographyonline.com |
| Oven Program | Initial 70°C, ramp 15°C/min to 200°C, then 10°C/min to 280°C (hold 5 min) chromatographyonline.com |
| MS Ionization | Electron Impact (EI, 70 eV) |
| MS Mode | Scan or Selected Ion Monitoring (SIM) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is highly effective for a broader range of OPEs, including less volatile and more polar compounds and their degradation products. nih.govwalisongo.ac.id
Key aspects of LC-MS method development include:
Column : Reversed-phase columns, such as a C18 (e.g., 4.6 mm × 100 mm, 1.8 µm), are widely used. nih.gov
Mobile Phase : A gradient elution using water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common. Additives such as formic acid or ammonium (B1175870) acetate (B1210297) are often used to improve ionization efficiency. mdpi.com
Ionization : Electrospray ionization (ESI) in positive mode is typically employed for OPEs. nih.gov
Detection : Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov
Validation for LC-MS/MS methods follows the same principles as GC-MS, ensuring linearity, sensitivity, accuracy, and precision. nih.gov LC-MS/MS methods often provide superior performance in terms of accuracy and precision compared to GC-MS for OPE analysis. walisongo.ac.id
Table 2: Example LC-MS/MS Parameters for Organophosphate Ester Analysis
| Parameter | Typical Condition |
|---|---|
| LC Column | ZORBAX C18 (4.6 mm × 100 mm, 1.8 µm) nih.gov |
| Mobile Phase A | Water with 0.1% formic acid mdpi.com |
| Mobile Phase B | Methanol or Acetonitrile mdpi.com |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode nih.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |
Hyphenated Techniques for Trace Analysis (e.g., GC-FPD, LC-TOF-MS)
For trace-level analysis, more specialized hyphenated techniques are utilized.
Gas Chromatography-Flame Photometric Detector (GC-FPD) : The FPD is highly selective for phosphorus-containing compounds. This makes it an excellent choice for screening and quantifying OPEs in complex environmental samples where matrix interferences can be a significant issue for less selective detectors.
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) : This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements. This capability is invaluable for the non-targeted screening of OPEs and for identifying their transformation products in environmental or biological systems, as it allows for the determination of elemental formulas for unknown peaks. mdpi.com
Sample Preparation Protocols for Diverse Environmental and Material Matrices
Effective sample preparation is critical for accurate analysis, as it serves to extract the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a conventional method used to extract OPEs from aqueous samples. It involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate. tandfonline.comresearchgate.net While effective, LLE can be labor-intensive and consume large volumes of organic solvents.
Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers higher efficiency, lower solvent consumption, and the potential for automation. researchgate.net For OPE analysis, SPE cartridges packed with sorbents like C18, or Florisil are commonly used. nih.govresearchgate.net The optimization process involves:
Sorbent Selection : Choosing a sorbent that effectively retains the target analyte while allowing interferences to pass through.
Sample Loading : Adjusting the pH and flow rate of the sample to ensure optimal retention.
Washing : Rinsing the cartridge with a weak solvent to remove co-adsorbed interferences.
Elution : Using a small volume of a strong organic solvent to desorb the analyte from the sorbent.
Table 3: Comparison of LLE and SPE for OPE Sample Preparation
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |
| Solvent Consumption | High | Low |
| Efficiency | Moderate; emulsion formation can be an issue | High; provides cleaner extracts and higher concentration factors researchgate.net |
| Automation | Difficult | Easily automated |
| Common Application | Extraction from aqueous samples tandfonline.com | Extraction and clean-up from water, sediment, and biological matrices nih.govnih.gov |
Matrix Effects and Interference Mitigation Strategies
The matrix effect is a phenomenon, particularly in MS-based methods, where co-eluting compounds from the sample matrix affect the ionization efficiency of the target analyte. tandfonline.com This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. tandfonline.comresearchgate.net
Several strategies are employed to mitigate matrix effects:
Efficient Sample Cleanup : Utilizing optimized SPE or other cleanup techniques to remove as many interfering compounds as possible before analysis. nih.gov
Matrix-Matched Calibration : Preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience the same matrix effects.
Internal Standards : The use of an isotopically labeled analog of the target analyte is the most effective way to correct for matrix effects. These standards are added to the sample before extraction and co-elute with the native analyte, experiencing the same signal suppression or enhancement, thereby allowing for accurate correction.
Sample Dilution : Diluting the sample extract can reduce the concentration of interfering matrix components, thus minimizing their impact on the analyte's signal.
Spectroscopic Investigations for Structural Elucidation and Interaction Studies (e.g., NMR, IR, Raman)
Spectroscopic methodologies are fundamental in the comprehensive characterization of Tris(2-methoxyethyl) phosphate (B84403), providing detailed insights into its molecular structure, functional groups, and intermolecular interactions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are pivotal for confirming the compound's identity and understanding its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of Tris(2-methoxyethyl) phosphate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring atoms. The molecule has a symmetrical structure with three identical 2-methoxyethyl groups attached to the phosphate center. This results in a relatively simple spectrum. The protons of the methoxy (B1213986) (-OCH₃) group are expected to produce a singlet, while the two methylene (B1212753) groups (-CH₂-) of the ethyl chain will appear as distinct multiplets due to coupling with each other and with the phosphorus atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the different carbon environments within the molecule. For this compound, three distinct carbon signals are anticipated, corresponding to the methoxy carbon, the methylene carbon adjacent to the ether oxygen, and the methylene carbon adjacent to the phosphate oxygen.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly useful for organophosphorus compounds. A single signal is expected for this compound, and its chemical shift provides information about the electronic environment of the phosphorus atom.
A summary of typical NMR spectral data for this compound is presented below.
| Nucleus | Chemical Shift (δ) ppm | Assignment |
|---|---|---|
| ¹H | ~3.35 | -OCH₃ (methoxy group) |
| ¹H | ~3.60 | -O-CH₂- (methylene adjacent to ether oxygen) |
| ¹H | ~4.15 | -P-O-CH₂- (methylene adjacent to phosphate oxygen) |
| ¹³C | ~59.0 | -OCH₃ (methoxy carbon) |
| ¹³C | ~68.0 | -P-O-CH₂- (methylene carbon adjacent to phosphate oxygen) |
| ¹³C | ~71.0 | -O-CH₂- (methylene carbon adjacent to ether oxygen) |
Note: Exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent of these is the strong absorption due to the P=O (phosphoryl) stretching vibration, which is typically observed in the 1250-1300 cm⁻¹ region for trialkyl phosphates. Other significant bands include the P-O-C stretching vibrations, usually found in the 1000-1050 cm⁻¹ range, and the C-O-C stretching of the ether linkage. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The P=O stretching vibration also gives a strong signal in the Raman spectrum. The symmetric vibrations of the phosphate group are often more prominent in Raman spectra, providing a clear fingerprint for the molecule. For instance, the symmetric stretching of the P-O-C linkages can be readily identified.
Detailed research findings from vibrational spectroscopic studies of alkyl phosphates allow for the assignment of the principal absorption bands for this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Intensity |
|---|---|---|---|
| C-H Stretching (methyl and methylene) | 2800 - 3000 | IR, Raman | Medium to Strong |
| P=O Stretching | 1250 - 1300 | IR, Raman | Very Strong |
| C-H Bending (methylene) | 1440 - 1470 | IR, Raman | Medium |
| C-O-C Stretching (ether) | 1100 - 1150 | IR | Strong |
| P-O-C Stretching | 1000 - 1050 | IR, Raman | Strong |
| O-P-O Bending | ~800 - 900 | Raman | Medium |
Together, these spectroscopic techniques provide a comprehensive characterization of this compound, confirming its molecular structure and providing a basis for studying its interactions in various chemical systems.
Computational and Theoretical Investigations of Molecular Behavior
Quantum Chemical Calculations for Electronic Structure and Reactivity
No specific studies detailing quantum chemical calculations for the electronic structure and reactivity of Tris(2-methoxyethyl) phosphate (B84403) were identified.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Energetics
No specific Density Functional Theory (DFT) studies on the molecular orbitals and energetics of Tris(2-methoxyethyl) phosphate were found. Such studies would typically provide insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap, which are crucial for understanding the molecule's reactivity and electronic properties.
Computational Analysis of Reaction Mechanisms and Transition States (e.g., degradation, solvation)
There is a lack of available computational analyses detailing the reaction mechanisms and transition states for the degradation or solvation of this compound. Research in this area for other organophosphates often investigates pathways of hydrolysis and oxidation, identifying key intermediates and energy barriers.
Molecular Dynamics Simulations of Intermolecular Interactions
No dedicated molecular dynamics (MD) simulation studies on the intermolecular interactions of this compound were retrieved.
Modeling of Solvation Shells and Ion-Pairing in Solution
Specific models of the solvation shells or analysis of ion-pairing behavior of this compound in various solvents are not described in the available literature. These simulations would be valuable for understanding its behavior in solution and its interactions with other molecules.
Simulations of Adsorption and Interfacial Phenomena
No research was found that specifically simulates the adsorption of this compound onto surfaces or investigates its behavior at interfaces. Such studies are critical for predicting its environmental fate and transport.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound were identified. These models are used to predict the biological activity or physical properties of chemicals based on their molecular structure.
Development of Predictive Models for Environmental Fate Parameters
Predictive models for the environmental fate of OPFRs are crucial for assessing their potential impact and persistence. These models often take the form of Quantitative Structure-Activity Relationships (QSARs), which correlate the molecular structure of a chemical with its physicochemical properties and environmental behavior.
The biotransformation of OPFRs, a key aspect of their environmental fate, has been investigated using computational methods. For instance, studies on compounds like TCEP have utilized Density Functional Theory (DFT) calculations to elucidate metabolic pathways mediated by enzymes such as cytochrome P450 (CYP). nih.govresearchgate.net These studies suggest that the metabolism of alkylated organophosphates can proceed via Cα-hydroxylation and O-dealkylation. researchgate.net Such computational models can predict the formation of metabolites, which is essential for a comprehensive environmental risk assessment.
The table below presents a selection of physicochemical properties for related OPFRs, which are fundamental inputs for environmental fate models.
| Compound | Log Kow | Water Solubility (mg/L) | Vapor Pressure (Pa) |
| Tris(2-chloroethyl) phosphate (TCEP) | 1.47 | 7000 | 0.02 |
| Tris(2-butoxyethyl) phosphate (TBEP) | 3.75 | 1100 | 1.3 x 10-4 |
| Triethyl phosphate (TEP) | 0.8 | Miscible | 21.3 |
This data is compiled from various sources for structurally similar compounds and serves as an estimation for modeling purposes.
Computational Approaches to Flame Retardancy Performance Prediction
Computational chemistry offers powerful tools to predict and understand the flame retardant mechanisms of OPFRs at a molecular level. These approaches can guide the design of new and more effective flame retardants. While specific computational studies on the flame retardancy of this compound are not documented, the general mechanisms for OPFRs are well-understood through such methods.
The primary flame retardant action of phosphorus-containing compounds occurs in both the gas phase and the condensed phase.
Gas-Phase Mechanism: During combustion, OPFRs can decompose to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction. Computational methods, such as DFT and molecular dynamics (MD) simulations, can model the decomposition pathways of OPFRs and the subsequent radical scavenging reactions. nih.govresearchgate.net These simulations can predict the efficiency of different OPFRs in inhibiting combustion.
Condensed-Phase Mechanism: In the solid material, the thermal decomposition of OPFRs can lead to the formation of a protective char layer. This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles. Computational models can simulate the pyrolysis of polymers containing OPFRs to predict the yield and quality of the char. These models can also elucidate the chemical reactions involved in char formation, such as dehydration and cross-linking, which are promoted by the phosphoric acid derivatives formed from the OPFR.
The following table outlines key parameters that can be derived from computational models to predict flame retardancy performance.
| Computational Parameter | Significance in Flame Retardancy | Modeling Technique |
| Bond Dissociation Energy (BDE) | Predicts the ease of release of active flame-retardant species. | Density Functional Theory (DFT) |
| Reaction Enthalpies | Determines the thermodynamics of radical scavenging reactions. | Quantum Chemistry Methods |
| Char Formation Propensity | Indicates the likelihood of forming a protective insulating layer. | Reactive Molecular Dynamics (ReaxFF) |
| Thermal Decomposition Temperature | Predicts the temperature at which the flame retardant becomes active. | Thermogravimetric Analysis (TGA) Simulations |
By applying these computational approaches to this compound, it would be possible to predict its flame retardant efficacy and mechanism, facilitating its evaluation as a functional chemical.
Future Research Directions and Emerging Applications
Integration of Multi-Omics Approaches in Biotransformation Studies
Understanding the biotransformation of Tris(2-methoxyethyl) phosphate (B84403) is crucial for assessing its environmental impact and potential for bioremediation. Future research will likely see the integration of multi-omics approaches—genomics, proteomics, and metabolomics—to elucidate the microbial degradation pathways of this compound. While direct studies on Tris(2-methoxyethyl) phosphate are limited, research on analogous organophosphate esters, such as Tris(2-chloroethyl) phosphate (TCEP), provides a roadmap. For instance, studies on TCEP have identified microbial communities and key enzymes involved in its degradation. frtr.govnih.gov Future investigations into this compound could employ similar methodologies to identify specific microorganisms capable of its breakdown and the enzymatic processes involved.
By analyzing the genetic makeup of microbial consortia exposed to this compound, researchers can identify genes encoding for phosphate-metabolizing enzymes. Proteomics can then confirm the expression of these enzymes, while metabolomics can track the formation of intermediate and final degradation products. This comprehensive approach will not only reveal the biodegradation pathways but also help in engineering more efficient bioremediation strategies.
Table 1: Potential Multi-Omics Approaches for Studying this compound Biotransformation
| Omics Approach | Research Focus | Expected Outcomes |
| Genomics | Sequencing the DNA of microbial communities from contaminated environments. | Identification of microbial species with the genetic potential to degrade this compound and discovery of genes encoding relevant enzymes. |
| Proteomics | Analyzing the entire protein complement of microorganisms exposed to the compound. | Confirmation of the expression of degradative enzymes and understanding of cellular responses to the presence of the chemical. |
| Metabolomics | Profiling the small-molecule metabolites produced during microbial degradation. | Elucidation of the complete degradation pathway, including the identification of transient intermediates and final breakdown products. |
Development of Sustainable Synthesis and Degradation Technologies
The principles of green chemistry are increasingly influencing the synthesis and disposal of industrial chemicals. For this compound, future research is expected to focus on developing more sustainable synthesis routes that minimize waste and energy consumption. This could involve exploring novel catalysts and reaction conditions that improve efficiency and reduce the environmental footprint of its production. Green synthesis methods, such as those using plant-derived reagents, are being explored for other phosphate compounds and could serve as a model for this compound. mdpi.com
In terms of degradation, there is a growing interest in environmentally friendly technologies. Research into the enzymatic and microbial degradation of other organophosphates, like Tris(2-ethylhexyl) phosphate (TEHP), has shown promise. researchgate.net Similar approaches could be developed for this compound, focusing on isolating or engineering microbes and enzymes that can efficiently break down the molecule into benign components. Advanced oxidation processes, such as those using Fenton-based systems, have also proven effective for degrading persistent organophosphorus esters and could be adapted for this compound. nih.govresearchgate.net
Exploration of Novel Roles in Advanced Functional Materials
Perhaps one of the most exciting future directions for this compound lies in its potential application in advanced functional materials, particularly in the field of energy storage. The chemical structure of this compound, with its flexible ether side chains, suggests it could be a valuable component in polymer electrolytes for lithium-ion batteries. Research into phosphorus-containing polymer electrolytes has highlighted the importance of the phosphate group in enhancing ionic conductivity and providing flame-retardant properties. mdpi.com
Specifically, polymers containing 2-(2-methoxyethoxy)ethoxy units, which are structurally similar to the methoxyethyl groups in this compound, have been shown to be effective in solid polymer electrolytes. mdpi.com These materials can improve the safety and performance of batteries by replacing flammable liquid electrolytes. Future studies could investigate the incorporation of this compound as a plasticizer or an additive in polymer electrolyte membranes to enhance their electrochemical stability and ion transport properties. Furthermore, related organophosphate compounds have been explored as electrolyte additives to improve the performance and stability of high-voltage lithium-ion batteries. dntb.gov.uarsc.orgresearchgate.net This precedent suggests a promising avenue for research into the specific benefits that this compound might offer in this domain.
Table 2: Potential Applications of this compound in Advanced Materials
| Application Area | Potential Role | Anticipated Benefits |
| Lithium-Ion Batteries | Plasticizer or additive in solid polymer electrolytes. | Enhanced ionic conductivity, improved safety (flame retardancy), and better interfacial stability with electrodes. |
| Functional Polymers | Monomer or modifier in the synthesis of novel polymers. | Introduction of phosphate and ether functionalities to create materials with unique thermal, mechanical, or conductive properties. |
Interdisciplinary Research on Environmental Fate and Remediation Synergies
A comprehensive understanding of the environmental fate of this compound is essential for managing its potential risks. Interdisciplinary research that combines environmental chemistry, toxicology, and engineering will be crucial. Studies on the environmental transport of other organophosphate esters can guide investigations into how this compound moves through soil, water, and air. cdc.govitrcweb.org
Future research should also explore synergistic remediation technologies. This involves combining different treatment methods to enhance the efficiency of degradation. For example, bioremediation could be coupled with phytoremediation, where plants are used to extract or degrade contaminants. Another approach could be the combination of physical or chemical treatments, like adsorption on biochar, with microbial degradation to tackle high concentrations of the compound. scies.org Investigating the interactions between this compound and other environmental contaminants is also important, as these interactions can affect its persistence and toxicity. The development of comprehensive remediation strategies will rely on a holistic understanding of the compound's behavior in complex environmental systems. epa.govresearchgate.netiiste.org
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Tris(2-methoxyethyl) phosphate in environmental or biological matrices?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on P and H NMR to confirm the phosphate ester and methoxyethyl substituents. Pair with liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis, employing electrospray ionization (ESI) in negative ion mode to enhance detection sensitivity. Cross-validate results using spectral libraries from PubChem or NIST Chemistry WebBook .
Q. How is this compound synthesized, and what parameters critically affect yield?
- Methodological Answer : Synthesize via phosphorylation of 2-methoxyethanol using phosphorus oxychloride (POCl) under anhydrous conditions. Control reaction temperature (0–5°C) to minimize side reactions. Purify via column chromatography using silica gel and a non-polar solvent system (e.g., hexane:ethyl acetate). Monitor purity via thin-layer chromatography (TLC) and optimize stoichiometric ratios (e.g., 1:3 molar ratio of POCl to 2-methoxyethanol) to maximize yield .
Q. What protocols are used to assess acute toxicity in aquatic organisms?
- Methodological Answer : Follow OECD Test Guidelines 203 (Fish Acute Toxicity) or 202 (Daphnia Acute Immobilization). Prepare stock solutions in dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid solvent toxicity. Conduct dose-response assays with Danio rerio (zebrafish) or Daphnia magna, measuring LC values over 96 hours. Include negative controls and validate chemical stability in test media via LC-MS .
Advanced Research Questions
Q. How can computational models predict the environmental fate of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate logK (octanol-water partition coefficient) and biodegradation half-lives. Use software like EPI Suite or TEST (Toxicity Estimation Software Tool) to simulate hydrolysis rates and photodegradation pathways. Validate predictions against experimental data from analogous compounds (e.g., Tris(2-chloroethyl) phosphate, logK = 1.43 ). Incorporate molecular dynamics simulations to study interactions with soil organic matter .
Q. What strategies resolve contradictions in reported toxicity data for organophosphate flame retardants?
- Methodological Answer : Standardize test conditions (e.g., pH, temperature) and organism life stages across studies. Perform meta-analyses using systematic review frameworks (e.g., EPA’s Data Quality Evaluation ). Address variability by comparing in vitro (e.g., HepG2 cell viability assays) and in vivo results. Investigate metabolite interference using high-resolution mass spectrometry (HRMS) to identify degradation byproducts .
Q. How do structural modifications at the 2-methoxyethyl group influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing methoxy with ethoxy or fluorine groups). Evaluate changes in metabolic stability using liver microsomes (e.g., rat S9 fraction) and LC-MS-based metabolite profiling. Assess neurotoxic potential via acetylcholinesterase inhibition assays. Correlate electronic effects (e.g., electron-withdrawing substituents) with increased persistence in environmental matrices .
Q. What in vitro models are suitable for studying metabolic stability and bioactivation?
- Methodological Answer : Use primary hepatocyte cultures or HepaRG cells to assess Phase I/II metabolism. Incubate this compound with NADPH-fortified microsomes, identifying metabolites via HRMS. Compare degradation rates with fluorinated analogs (e.g., α-fluoromethylenephosphonates ). Integrate kinetic parameters (e.g., intrinsic clearance) into physiologically based pharmacokinetic (PBPK) models for human health risk assessments .
Q. How can researchers address discrepancies in environmental monitoring data?
- Methodological Answer : Harmonize sampling protocols (e.g., solid-phase extraction for water matrices, Soxhlet extraction for sediments). Normalize data to account for matrix effects (e.g., ion suppression in LC-MS). Use interlaboratory comparison studies and certified reference materials (CRMs) for quality control. Apply multivariate statistics to distinguish anthropogenic sources from background noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
